molecular formula C7H4F2N2O3 B3227330 3,5-Difluoro-4-nitrobenzamide CAS No. 1260882-93-6

3,5-Difluoro-4-nitrobenzamide

Cat. No.: B3227330
CAS No.: 1260882-93-6
M. Wt: 202.11 g/mol
InChI Key: UWRANGRDPHQGBQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position (C4) and fluorine atoms at the meta positions (C3 and C5) on the aromatic ring. This structure confers distinct electronic and steric properties due to the strong electron-withdrawing effects of the nitro and fluorine substituents. The nitro group enhances reactivity in reduction and substitution reactions, as demonstrated in synthetic pathways where it is reduced to an unstable diamine intermediate under reductive conditions .

Properties

IUPAC Name

3,5-difluoro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRANGRDPHQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrobenzamide typically involves the nitration of 3,5-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3,5-Difluoro-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Nitro Group vs. Chloro/Trifluoromethyl Groups : The nitro group in this compound enables facile reduction to amines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine), a property exploited in synthetic routes . In contrast, diflubenzuron and fluazuron lack nitro groups, relying on chloro or trifluoromethyl substituents for electronic modulation. These groups are less reactive but confer stability, critical for long-term pesticidal activity .

Steric and Electronic Profiles

  • Fluorine Positioning: The 3,5-difluoro arrangement in this compound creates a symmetrical electron-withdrawing effect, polarizing the aromatic ring and enhancing electrophilicity.
  • Heterocyclic vs. Aromatic Moieties : Fluazuron incorporates a pyridinyloxy group, which enhances binding affinity to arthropod-specific targets compared to the purely aromatic system in this compound .

Biological Activity

3,5-Difluoro-4-nitrobenzamide is an organic compound characterized by its unique structure, which includes two fluorine atoms and a nitro group attached to a benzamide core. Its molecular formula is C7H4F2N2O3. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with specific molecular targets.

The synthesis of this compound typically involves the nitration of 3,5-difluorobenzamide using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The process is exothermic and requires careful monitoring to prevent product decomposition. On an industrial scale, continuous flow reactors may be utilized to maintain consistent quality and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound's binding affinity. Such interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess moderate to high levels of activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a biochemical probe that influences enzyme activity, which could be beneficial in drug development aimed at treating diseases like cancer.

Case Studies

  • Anticancer Potential : In a study exploring the effects of benzamide derivatives on cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated that this compound could induce apoptosis in certain cancer cell types, suggesting its potential use as an anticancer agent.
  • Binding Studies : Binding studies with bovine serum albumin (BSA) have demonstrated that this compound interacts with proteins through static quenching mechanisms. The binding constants calculated from these studies indicate a strong affinity for BSA, which is critical for understanding its pharmacokinetics and therapeutic potential .

Research Findings

Study Focus Findings
Antimicrobial ActivityCompounds showed moderate to high activity against tested bacterial strains (MIC values reported)
Enzyme InhibitionPotential inhibition of specific enzymes linked to disease processes
Binding AffinityStrong interaction with BSA; binding constants suggest significant affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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